molecular formula C12H12ClF2NO B5661823 (2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone

(2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone

Cat. No.: B5661823
M. Wt: 259.68 g/mol
InChI Key: FVNMDPWOGNYXNE-UHFFFAOYSA-N
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Description

(2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone is a synthetic organic compound characterized by the presence of a chloro, difluoro, and methyl-substituted phenyl ring attached to a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5,6-difluoro-3-methylbenzoyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The 2-chloro-5,6-difluoro-3-methylbenzoyl chloride is reacted with pyrrolidine in the presence of a base to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinylmethanone moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

    Substitution: Products include substituted derivatives of the original compound.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields carboxylic acids and pyrrolidine.

Scientific Research Applications

(2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-5,6-difluoro-3-methylphenyl)(4-methyl-1-piperidinyl)methanone
  • (2-chloro-5,6-difluoro-3-methylphenyl)(4-morpholinyl)methanone

Uniqueness

(2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidinylmethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF2NO/c1-7-6-8(14)11(15)9(10(7)13)12(17)16-4-2-3-5-16/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNMDPWOGNYXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)N2CCCC2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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